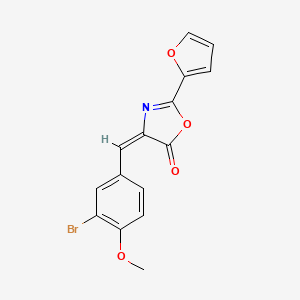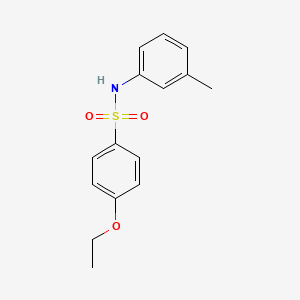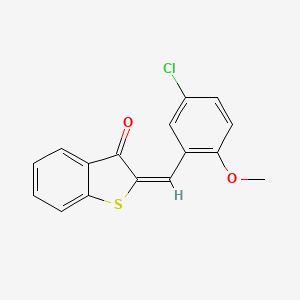
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, also known as BMF, is a synthetic compound that belongs to the family of oxazolone derivatives. BMF has been extensively studied due to its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Studies have shown that 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the suppression of inflammation, and the inhibition of microbial growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, its solubility in water is limited, which may pose challenges for certain experiments. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one. These include the development of novel therapeutic agents based on 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, the identification of its specific molecular targets, and the investigation of its potential applications in other fields, such as agriculture and food science. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and formulation for use in various applications.
Méthodes De Synthèse
The synthesis of 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can be achieved through a multi-step reaction process involving the condensation of 3-bromo-4-methoxybenzaldehyde and 2-furylamine, followed by cyclization with chloroacetic acid and sodium hydroxide. The final product is obtained through acid-catalyzed cyclization of the intermediate compound.
Applications De Recherche Scientifique
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c1-19-12-5-4-9(7-10(12)16)8-11-15(18)21-14(17-11)13-3-2-6-20-13/h2-8H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYWHFXAKYZVIY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)


![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)

![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)


![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)


